molecular formula C23H44N6O7 B1244036 N-(5-aminopentyl)-N-hydroxy-N'-{5-[hydroxy(4-{[5-(hydroxyimino)pentyl]amino}-4-oxobutanoyl)amino]pentyl}butanediamide

N-(5-aminopentyl)-N-hydroxy-N'-{5-[hydroxy(4-{[5-(hydroxyimino)pentyl]amino}-4-oxobutanoyl)amino]pentyl}butanediamide

Cat. No. B1244036
M. Wt: 516.6 g/mol
InChI Key: RPHCJSPQKSVBSH-WPWMEQJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IC202C is an aldoxime isolated from Streptoalloteichus sp.1454-19. It is a siderophore which exhibits immunosuppressive activity on a mixed lymphocyte culture reaction (MLCR). It has a role as a metabolite, an antimicrobial agent, an immunosuppressive agent and a siderophore. It is a hydroxamic acid, a primary amino compound and an aliphatic aldoxime.

Scientific Research Applications

Deferoxamine and Cellular Responses

Deferoxamine (DFA), a compound structurally related to N-(5-aminopentyl)-N-hydroxy-N'-{5-[hydroxy(4-{[5-(hydroxyimino)pentyl]amino}-4-oxobutanoyl)amino]pentyl}butanediamide, has been identified as a chelating agent that removes excess iron from the body. Interestingly, research indicates that DFA can induce endoplasmic reticulum (ER) stress in PC12 cells, a type of cell derived from a pheochromocytoma of the rat adrenal medulla. DFA achieves this by enhancing the expression of Iron Regulatory Protein 1 (IRP1) and its binding to the ER membrane, a process that is also observed during hypoxia-induced ER stress in cultured cells. This discovery opens pathways for further exploration of DFA and structurally related compounds in the modulation of cellular stress responses, especially in conditions characterized by excessive iron accumulation or ER stress-related pathologies (Yoo et al., 2008).

Comparative Analysis of Chelators in Radiolabeling

In a study comparing desferrioxamine (DFO) and NODAGA, compounds structurally related to N-(5-aminopentyl)-N-hydroxy-N'-{5-[hydroxy(4-{[5-(hydroxyimino)pentyl]amino}-4-oxobutanoyl)amino]pentyl}butanediamide, it was found that DFO is a suitable chelator for the radiolabeling of exendin-4 derivatives with gallium-68 for in vitro and preclinical in vivo studies. This is particularly relevant for clinical imaging of insulinomas, rare neuroendocrine tumors. DFO showed favorable in vivo performance due to significantly lower kidney accumulation and stable in vivo behavior, contrary to previous reports. This highlights the potential of DFO and related compounds in radiopharmaceutical applications, offering valuable insights into their stability, distribution, and safety profiles (Kaeppeli et al., 2019).

properties

Product Name

N-(5-aminopentyl)-N-hydroxy-N'-{5-[hydroxy(4-{[5-(hydroxyimino)pentyl]amino}-4-oxobutanoyl)amino]pentyl}butanediamide

Molecular Formula

C23H44N6O7

Molecular Weight

516.6 g/mol

IUPAC Name

N'-(5-aminopentyl)-N'-hydroxy-N-[5-[hydroxy-[4-[[(5E)-5-hydroxyiminopentyl]amino]-4-oxobutanoyl]amino]pentyl]butanediamide

InChI

InChI=1S/C23H44N6O7/c24-14-4-1-8-18-28(35)22(32)12-11-21(31)26-16-6-3-9-19-29(36)23(33)13-10-20(30)25-15-5-2-7-17-27-34/h17,34-36H,1-16,18-19,24H2,(H,25,30)(H,26,31)/b27-17+

InChI Key

RPHCJSPQKSVBSH-WPWMEQJKSA-N

Isomeric SMILES

C(CCN)CCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCC/C=N/O)O)O

Canonical SMILES

C(CCN)CCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCC=NO)O)O

synonyms

IC 202C
IC-202C
IC202C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(5-aminopentyl)-N-hydroxy-N'-{5-[hydroxy(4-{[5-(hydroxyimino)pentyl]amino}-4-oxobutanoyl)amino]pentyl}butanediamide
Reactant of Route 2
N-(5-aminopentyl)-N-hydroxy-N'-{5-[hydroxy(4-{[5-(hydroxyimino)pentyl]amino}-4-oxobutanoyl)amino]pentyl}butanediamide
Reactant of Route 3
N-(5-aminopentyl)-N-hydroxy-N'-{5-[hydroxy(4-{[5-(hydroxyimino)pentyl]amino}-4-oxobutanoyl)amino]pentyl}butanediamide
Reactant of Route 4
Reactant of Route 4
N-(5-aminopentyl)-N-hydroxy-N'-{5-[hydroxy(4-{[5-(hydroxyimino)pentyl]amino}-4-oxobutanoyl)amino]pentyl}butanediamide
Reactant of Route 5
N-(5-aminopentyl)-N-hydroxy-N'-{5-[hydroxy(4-{[5-(hydroxyimino)pentyl]amino}-4-oxobutanoyl)amino]pentyl}butanediamide
Reactant of Route 6
Reactant of Route 6
N-(5-aminopentyl)-N-hydroxy-N'-{5-[hydroxy(4-{[5-(hydroxyimino)pentyl]amino}-4-oxobutanoyl)amino]pentyl}butanediamide

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